molecular formula C8H9NO2 B1354725 2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid CAS No. 83820-75-1

2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid

Cat. No.: B1354725
CAS No.: 83820-75-1
M. Wt: 151.16 g/mol
InChI Key: MAPSJTFQCGOIJY-UHFFFAOYSA-N
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Description

2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid is a compound belonging to the class of pyrrolizines. It is characterized by a fused bicyclic structure consisting of a pyrrolidine ring and a benzoyl group. This compound is known for its significant role in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac .

Scientific Research Applications

2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Integral in the development of NSAIDs like ketorolac, which is used for pain management.

    Industry: Employed in the production of various pharmaceuticals and fine chemicals

Safety and Hazards

The safety information for 2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid indicates that it has several hazard statements including H302, H315, H319, and H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of cyclooxygenase (COX) enzymes. It interacts with both COX-1 and COX-2 enzymes, inhibiting their activity and thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . This interaction is essential for its analgesic and anti-inflammatory effects.

Cellular Effects

This compound affects various types of cells and cellular processes. It inhibits the production of prostaglandins in cells, which leads to reduced inflammation and pain. Additionally, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the expression of c-Fos, a proto-oncogene, in neurons . This inhibition can affect various cellular functions, including cell proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of COX enzymes, thereby inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation and pain . Additionally, it can inhibit platelet aggregation by blocking the synthesis of thromboxane A2, a potent platelet aggregator .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature for at least two years, but its stability can be affected by factors such as temperature and pH . Long-term studies have shown that it can maintain its efficacy in reducing inflammation and pain over extended periods . Degradation products may form over time, which could potentially affect its activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation and pain without significant adverse effects. At higher doses, it can cause toxic effects such as gastrointestinal irritation and renal toxicity . These threshold effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The metabolites are then excreted through the kidneys. This metabolic process can affect the compound’s efficacy and duration of action. Additionally, interactions with other drugs that are metabolized by the same enzymes can influence its metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins. It can bind to plasma proteins, which facilitates its distribution throughout the body . This binding can also affect its localization and accumulation in specific tissues, influencing its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can localize to specific compartments or organelles within cells, such as the endoplasmic reticulum and mitochondria . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action and exerts its effects efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . Another method involves the preparation of pyrrole-derived α,β-alkynyl ketones, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolizine derivatives, which can be further utilized in pharmaceutical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid is unique due to its specific structural features that allow for the synthesis of highly effective NSAIDs like ketorolac. Its ability to inhibit both COX-1 and COX-2 enzymes makes it particularly valuable in pain management .

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h1-2,4,6H,3,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPSJTFQCGOIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid
Customer
Q & A

Q1: Can the structure of ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid) be modified to potentially reduce toxicity while maintaining its anti-inflammatory activity?

A1: Yes, research suggests that structural modifications to ketorolac can potentially lead to compounds with a desirable balance of anti-inflammatory activity and reduced toxicity. A study investigated the “structure-activity relationship” among NSAIDs, including ketorolac and meloxicam. [] This research identified key structural characteristics associated with both efficacy and toxicity. Using these findings, they conducted structural modifications on both ketorolac and meloxicam, resulting in 23 new compounds with promising anti-inflammatory activity and reduced toxicity profiles. [] This highlights the potential for targeted structural modifications to enhance the safety and effectiveness of this class of drugs.

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